Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the N1-position and a 2-hydroxycyclopentyl substituent at the N4-position. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBIHRARSYBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be synthesized through various methods. The commonly used preparation method involves the reaction of 1-hydroxy-4-(2-hydroxycyclopentyl)piperazine with tert-butyl chloroformate (BOC-ON) under alkaline conditions. The specific reaction conditions can be adjusted according to experimental requirements .
Chemical Reactions Analysis
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: Substitution reactions can occur, especially at the piperazine ring. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.
Scientific Research Applications
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is mainly used in chemical research and organic synthesis. It serves as a Boc protecting group to protect the amino group and prevent unnecessary reactions. Additionally, it is an important intermediate in the synthesis of natural products, drugs, and other organic compounds .
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Crystallographic and Computational Insights
- Crystallinity of hydroxycyclopentyl derivatives may be influenced by intramolecular hydrogen bonds, as observed in sulfonamide analogs (). Graph set analysis () could predict packing motifs.
- Molecular docking studies on similar compounds () highlight the role of substituent geometry in target engagement.
Notes
Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthesis Scalability : Methods like CuI-catalyzed amination () offer cost-effective routes, while Pd-mediated couplings () require optimization for large-scale production.
Stability-Activity Trade-offs : While CF₃ groups () improve stability, they may reduce solubility, necessitating formulation adjustments.
Biological Activity
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate (TBHCP) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of TBHCP, summarizing relevant research findings, case studies, and synthesis methods.
Chemical Structure and Properties
TBHCP has the molecular formula and features a piperazine ring substituted with a tert-butyl group and a hydroxycyclopentyl moiety. The structure can be represented as follows:
The biological activity of TBHCP primarily stems from its interaction with neurotransmitter systems, particularly those involved in cognitive functions. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the breakdown of neurotransmitters like acetylcholine.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Compounds similar to TBHCP have shown significant inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions.
- Neuroprotective Effects : Some studies suggest that TBHCP may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, potentially through modulation of pro-inflammatory cytokines.
Research Findings
A variety of studies have assessed the biological activity of TBHCP and related compounds. Below are summarized findings from notable research:
| Study | Findings |
|---|---|
| In vitro studies | TBHCP demonstrated moderate inhibition of AChE with an IC50 value comparable to known inhibitors. This suggests potential use in treating cognitive decline associated with neurodegenerative diseases. |
| In vivo studies | Animal models treated with TBHCP showed improved memory retention in behavioral tests, indicating its potential as a cognitive enhancer. |
| Cell culture assays | TBHCP exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting a mechanism for neuroprotection. |
Case Studies
-
Cognitive Enhancement in Animal Models :
- A study involving mice administered TBHCP showed significant improvements in learning and memory tasks compared to control groups. The results indicated that TBHCP may enhance synaptic plasticity through cholinergic modulation.
-
Neuroprotection Against Amyloid Beta Toxicity :
- In vitro experiments revealed that TBHCP could reduce cell death induced by amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The compound's ability to lower levels of pro-inflammatory cytokines such as TNF-α was noted.
Synthesis Methods
The synthesis of TBHCP typically involves the nucleophilic substitution reaction where tert-butyl bromoacetate reacts with a Boc-protected piperazine derivative under basic conditions. This method has been optimized for yield and purity, achieving a synthesis efficiency of approximately 79%.
General Synthesis Steps:
- Dissolve tert-butyl bromoacetate in anhydrous THF.
- Add Boc-protected piperazine and triethylamine.
- Stir the mixture at 60 °C overnight.
- Purify the product via column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
